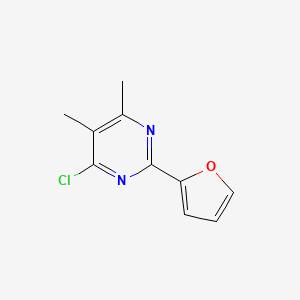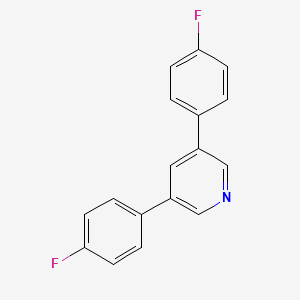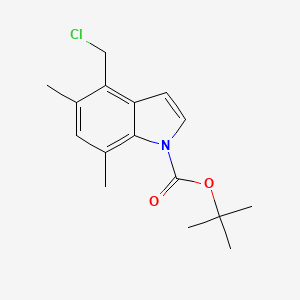![molecular formula C10H16N4 B13339909 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in specific ways, making it a valuable molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the construction of the imidazole and pyrazole rings followed by their fusion. One common method involves the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . This method allows for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
化学反応の分析
Types of Reactions
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule due to its ability to interact with biological targets.
作用機序
The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.
類似化合物との比較
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrazole: Another five-membered ring with two adjacent nitrogen atoms, used in various pharmaceuticals.
Uniqueness
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to its fused imidazole and pyrazole rings, which provide a distinct set of chemical and biological properties. This fusion allows for specific interactions with biological targets that are not possible with simpler heterocycles. Additionally, the presence of the isobutyl group can enhance the compound’s solubility and stability, making it more suitable for various applications .
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanamine |
InChI |
InChI=1S/C10H16N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,6-7,11H2,1-2H3 |
InChIキー |
HVJFXFKMZGMVRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CN2C1=CC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


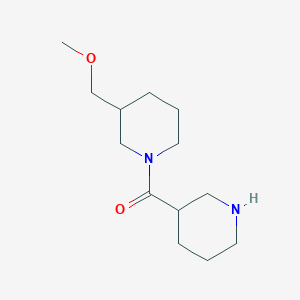

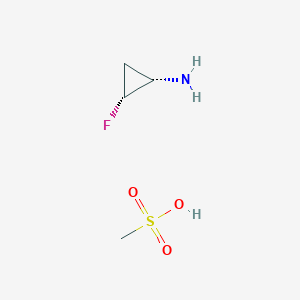
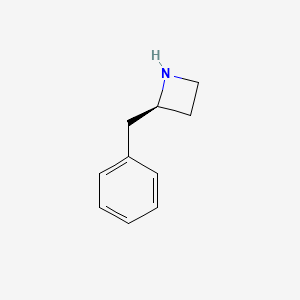
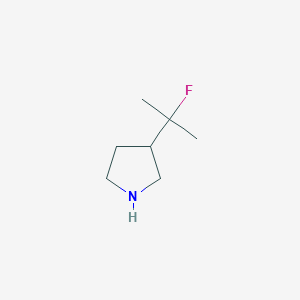
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
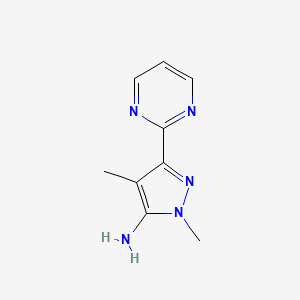
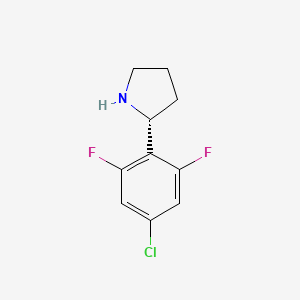
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
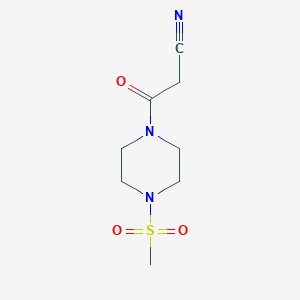
![Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13339897.png)
